Ethyl 3-chloro-6-methylpyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a pyridazine derivative, which means it contains a six-membered ring with two adjacent nitrogen atoms. This compound is used as a versatile small molecule scaffold in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-6-methylpyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Hydrolysis: Formation of 3-chloro-6-methylpyridazine-4-carboxylic acid.
Scientific Research Applications
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-methylpyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 3-chloro-6-methylpyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
3-chloro-6-methylpyridazine: Lacks the ester group, making it less versatile for certain applications.
Ethyl 3-chloro-4-methylpyridazine-6-carboxylate: Similar structure but different substitution pattern, leading to different chemical properties.
3-chloro-6-methylpyridazine-4-carboxylic acid: The hydrolyzed form of the ester, with different reactivity and solubility properties.
This compound stands out due to its unique combination of functional groups, making it a valuable scaffold for various chemical and pharmaceutical research applications .
Properties
IUPAC Name |
ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-5(2)10-11-7(6)9/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJXUFNMEGCFHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618396 | |
Record name | Ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-53-0 | |
Record name | Ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-chloro-6-methylpyridazine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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